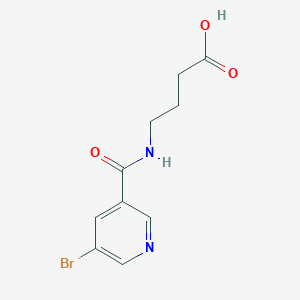
N-(pyridin-3-yl)guanidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-yl)guanidine dihydrochloride is a chemical compound that belongs to the class of guanidines, which are known for their diverse biological activities. This compound features a pyridine ring attached to a guanidine moiety, making it a valuable scaffold in medicinal chemistry and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)guanidine dihydrochloride typically involves the reaction of pyridine-3-carboxylic acid with guanidine under acidic conditions. The process can be summarized as follows:
Starting Materials: Pyridine-3-carboxylic acid and guanidine.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Optimization: Reaction parameters such as temperature, pressure, and concentration are optimized for maximum yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(pyridin-3-yl)guanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine moiety to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Amines derived from the guanidine moiety.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(pyridin-3-yl)guanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(pyridin-3-yl)guanidine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)guanidine dihydrochloride: Similar structure but with the pyridine ring attached at the 4-position.
N-(pyridin-2-yl)guanidine dihydrochloride: Pyridine ring attached at the 2-position.
Pyrrolopyrazine derivatives: Compounds with similar biological activities and synthetic routes.
Uniqueness
N-(pyridin-3-yl)guanidine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Propiedades
IUPAC Name |
2-pyridin-3-ylguanidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6(8)10-5-2-1-3-9-4-5;;/h1-4H,(H4,7,8,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZUTNSYGMLRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



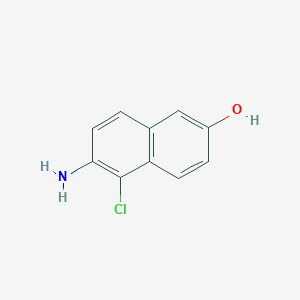
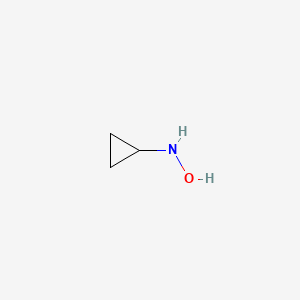
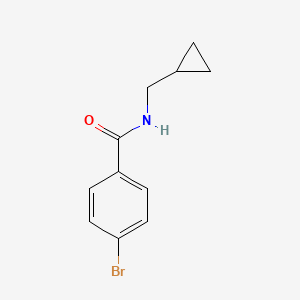
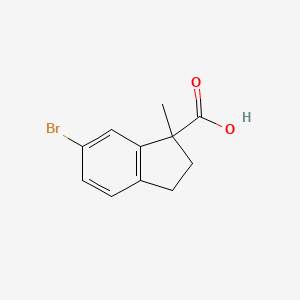
![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)
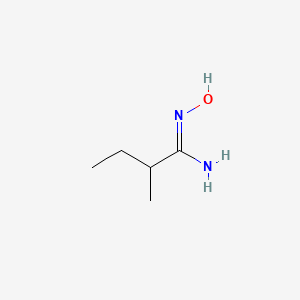
amino}-3-methylbutanoic acid](/img/structure/B6611483.png)


